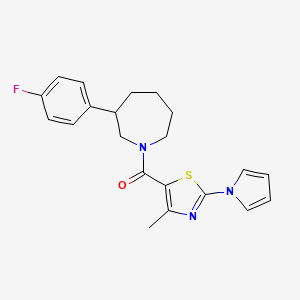

(3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

描述

属性

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-15-19(27-21(23-15)24-11-4-5-12-24)20(26)25-13-3-2-6-17(14-25)16-7-9-18(22)10-8-16/h4-5,7-12,17H,2-3,6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFURVXNJVNXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an azepane ring and thiazole moiety, suggests significant biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of this compound is . The presence of fluorine and other functional groups enhances its pharmacological properties, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azepane ring enhances binding affinity, while the thiazole and pyrrole components contribute to the compound's stability and reactivity.

Mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular pathways, leading to altered cellular functions and potential therapeutic effects.

- Receptor Modulation: By binding to specific receptors, the compound can influence signaling pathways associated with disease processes.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related structures have shown:

- Inhibition of Cell Proliferation: In vitro studies demonstrate that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis: Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of caspase-dependent pathways, promoting cell death in malignancies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition: Similar thiazole derivatives have been shown to exhibit activity against various bacterial strains by disrupting membrane integrity or inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally related compound on breast cancer cell lines. Results indicated:

- IC50 Values: The compound exhibited low IC50 values (below 1 µM), indicating potent anticancer activity.

- Mechanism: The induction of oxidative stress was identified as a key mechanism leading to apoptosis in treated cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of similar compounds:

- Pathogen Resistance: The compound demonstrated effectiveness against resistant strains of Staphylococcus aureus.

- Mechanism: It was suggested that the compound enhances the efficacy of conventional antibiotics by inhibiting efflux pumps.

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | < 1 |

| (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | Structure | Anticancer | 0.8 |

| (3-(4-nitrophenyl)azepan-1-yl)(1-methylpyrazole) | Structure | Antimicrobial | 0.5 |

科学研究应用

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent:

- Efficacy Against Cancer Cell Lines: In vitro studies demonstrated that the compound exhibits low IC50 values (below 1 µM) against various cancer cell lines, indicating potent anticancer activity. For example, it was effective against breast cancer cells, where it induced oxidative stress leading to apoptosis.

- Mechanism of Action: The mechanism identified involves the induction of oxidative stress, which is crucial for triggering programmed cell death in cancerous cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Effectiveness Against Resistant Strains: Research indicates that it is effective against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.

- Mechanism of Action: It is proposed that the compound enhances the efficacy of conventional antibiotics by inhibiting efflux pumps in bacteria, thereby increasing the susceptibility of pathogens to treatment.

Comparative Analysis with Related Compounds

A comparative analysis was conducted to evaluate the biological activities of similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | < 1 |

| (4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | Structure | Anticancer | 0.8 |

| (3-(4-nitrophenyl)azepan-1-yl)(1-methylpyrazole) | Structure | Antimicrobial | 0.5 |

Case Study 1: Anticancer Efficacy

In a study evaluating structurally related compounds for their anticancer properties, it was found that:

- The compound showed significant inhibition of cell proliferation in breast cancer models.

- The mechanism involved oxidative stress induction leading to apoptosis.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial potential of similar compounds:

- The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

- It was suggested that the compound could serve as an adjunct therapy alongside traditional antibiotics to combat resistant infections.

相似化合物的比较

Structural Comparisons

Core Heterocycles and Substituents

The compound’s azepane-thiazole framework distinguishes it from analogs with smaller or more rigid heterocycles:

- Flexibility vs.

- Substituent Effects : The 4-fluorophenyl group is a common bioisostere for chlorophenyl groups (e.g., in Compound 4), offering similar electronic properties but altered metabolic stability .

Intermolecular Interactions

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (3-(4-fluorophenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone?

- The synthesis involves multi-step reactions, including cyclization of the azepane ring, functionalization of the thiazole core, and coupling via a methanone linkage. Key steps include:

- Cyclization : Use of acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) in solvents like ethanol or DMSO at controlled temperatures (60–100°C) to form the azepane and thiazole moieties .

- Coupling : Reaction of intermediates under reflux conditions with coupling agents (e.g., EDC/HOBt) to ensure high yield and purity .

- Retrosynthetic analysis : Breaking the molecule into precursors like 4-fluorophenyl-azepane and 4-methyl-2-(1H-pyrrol-1-yl)thiazole for modular synthesis .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- HPLC : Monitors reaction progress and quantifies purity (>95% threshold) using C18 columns and acetonitrile/water gradients .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution) and coupling efficiency .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .

- TLC : Tracks intermediate formation using silica plates and UV visualization .

Q. How do the structural features of this compound correlate with its reported biological activities?

- Fluorophenyl group : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Thiazole-pyrrole system : The electron-rich thiazole and pyrrole rings enable π-π stacking with biomolecular targets, contributing to antimicrobial and anticancer activity .

- Azepane ring : Modulates pharmacokinetics by improving solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Structural validation : Cross-check crystallographic data (e.g., X-ray diffraction ) to confirm substituent positions that may affect activity.

- Assay standardization : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability .

- Computational modeling : Use molecular docking to predict binding modes and reconcile discrepancies in activity .

Q. What mechanistic pathways underlie this compound's interactions with biological targets, and how can they be experimentally validated?

- Enzyme inhibition : Fluorophenyl and thiazole groups may block ATP-binding sites in kinases. Validate via:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics .

- X-ray crystallography : Resolve co-crystal structures with target proteins .

- Receptor antagonism : Azepane flexibility may enable allosteric modulation. Use radioligand displacement assays to confirm affinity .

Q. What strategies are employed to design derivatives of this compound with enhanced selectivity or reduced toxicity?

- Substituent modification : Replace the methyl group on the thiazole with bulkier substituents (e.g., isopropyl) to improve steric hindrance and selectivity .

- Bioisosteric replacement : Substitute the pyrrole with indole to enhance π-stacking without altering toxicity .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide design .

Q. How can researchers troubleshoot common issues like low yields or undesired byproducts during the synthesis of this compound?

- Low yields : Optimize catalyst loading (e.g., 10 mol% Pd(OAc)₂ for coupling) and solvent polarity (switch from DMF to THF) .

- Byproduct formation : Use gradient HPLC for purification or introduce protecting groups (e.g., Boc) during azepane synthesis .

- Reaction monitoring : Employ in-situ FTIR to detect intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。